

Spectroscopic data (NMR, IR, MS) of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-P-Tolyl-thiazole-4-carbaldehyde**

Cat. No.: **B1601943**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-p-tolyl-thiazole-4-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2) is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.^[1] Its unique molecular architecture, featuring a thiazole core linked to a p-tolyl group and an aldehyde functional group, imparts significant reactivity and biological potential.^{[1][2]} A thorough understanding of its structure is paramount for its application in drug discovery and materials science. This guide provides a comprehensive analysis of the spectroscopic data of **2-p-tolyl-thiazole-4-carbaldehyde**, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the causality behind experimental choices and offer field-proven insights into data interpretation, establishing a self-validating framework for the compound's characterization.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule is the bedrock of chemical and pharmaceutical research. For a molecule like **2-p-tolyl-thiazole-4-carbaldehyde**, with its distinct aromatic systems and reactive aldehyde group, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle:

- NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
- IR Spectroscopy identifies the specific functional groups present in the molecule.
- Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This integrated approach ensures the unequivocal identification and purity assessment of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , it provides detailed information about the molecular structure, including connectivity and stereochemistry.

^1H NMR Spectroscopy: Mapping the Proton Environment

The ^1H NMR spectrum provides a precise map of the hydrogen atoms within a molecule. The choice of a 400 MHz spectrometer offers a good balance between resolution and cost for routine analysis, while deuterated chloroform (CDCl_3) is a standard solvent for non-polar to moderately polar organic compounds, chosen for its ability to dissolve the sample without introducing interfering proton signals.

The experimental ^1H NMR data for **2-p-tolyl-thiazole-4-carbaldehyde** is summarized below.^[3]

Table 1: ^1H NMR Data for **2-p-tolyl-thiazole-4-carbaldehyde** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.1	Singlet (s)	1H	-	Aldehyde H (CHO)
8.1	Singlet (s)	1H	-	Thiazole H-5
7.84	Doublet (d)	2H	8.0	Aromatic H (Tolyl, ortho to thiazole)
7.25	Doublet (d)	2H	8.0	Aromatic H (Tolyl, meta to thiazole)
2.4	Singlet (s)	3H	-	Methyl H (-CH ₃)

Interpretation:

- δ 10.1 (s, 1H): The signal in the far downfield region is characteristic of an aldehyde proton, which is highly deshielded by the electronegative oxygen atom. Its singlet nature indicates no adjacent protons.
- δ 8.1 (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Thiazole protons are typically found in this aromatic region, and the lack of coupling confirms its isolated position.^[4]
- δ 7.84 & 7.25 (d, 2H each, J=8.0 Hz): These two doublets represent the four protons of the p-substituted tolyl ring. The typical AA'BB' pattern of a para-substituted benzene ring is observed. The downfield doublet at 7.84 ppm is assigned to the protons ortho to the electron-withdrawing thiazole ring, while the upfield doublet at 7.25 ppm corresponds to the protons meta to the thiazole. The coupling constant of 8.0 Hz is characteristic of ortho-coupling in a benzene ring.
- δ 2.4 (s, 3H): This sharp singlet with an integration of three protons is unequivocally assigned to the methyl group on the tolyl ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While specific experimental ¹³C NMR data for this compound is not readily available in the cited literature, a predicted spectrum can be derived based on established chemical shift ranges for analogous structures.^{[5][6]} This predictive approach is a common practice in synthetic chemistry to anticipate spectral features.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-p-tolyl-thiazole-4-carbaldehyde**

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~185	Aldehyde C=O	Aldehyde carbons are strongly deshielded.
~168	Thiazole C-2	Carbon attached to two heteroatoms (N and S).
~152	Thiazole C-4	Carbon of the thiazole ring attached to the aldehyde.
~141	Tolyl C-ipso (CH ₃)	Quaternary aromatic carbon attached to the methyl group.
~130	Aromatic CH	Aromatic carbons of the tolyl ring.
~128	Tolyl C-ipso (Thiazole)	Quaternary aromatic carbon attached to the thiazole ring.
~127	Aromatic CH	Aromatic carbons of the tolyl ring.
~125	Thiazole C-5	Thiazole carbon bearing the H-5 proton. ^[4]
~21	Methyl C (-CH ₃)	Typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol: NMR Spectrum Acquisition

- Sample Preparation: Weigh approximately 5-10 mg of **2-p-tolyl-thiazole-4-carbaldehyde** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Locking and Shimming: The instrument automatically locks onto the deuterium signal of the CDCl_3 and performs shimming to optimize the magnetic field homogeneity. This step is critical for achieving high-resolution spectra.
- Acquisition: Acquire the ^1H spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. Apply phase and baseline corrections to obtain the final spectrum.
- Analysis: Integrate the peaks and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorptions and Interpretation

While a specific experimental spectrum for this compound was not located, its characteristic absorption bands can be reliably predicted based on the known frequencies for its constituent functional groups.^{[7][8]}

Table 3: Predicted Characteristic IR Absorption Bands for **2-p-tolyl-thiazole-4-carbaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic (Thiazole and Toly)
~2920	C-H Stretch	Aliphatic (Methyl)
~2850, ~2750	C-H Stretch	Aldehyde (Fermi resonance doublet)
~1700	C=O Stretch	Aldehyde
~1605	C=C Stretch	Aromatic Ring
~1540	C=N Stretch	Thiazole Ring
~820	C-H Bend	Para-substituted Aromatic

Interpretation:

- The most diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, expected around 1700 cm⁻¹.
- The two weaker bands between 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch are also highly characteristic.
- The presence of both the thiazole and tolyl rings will be confirmed by aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1610-1500 cm⁻¹ region.
- A strong band around 820 cm⁻¹ would provide evidence for the 1,4- (para) substitution pattern of the tolyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **2-p-tolyl-thiazole-4-carbaldehyde** powder directly onto the ATR crystal.

- Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through analysis of fragmentation patterns.

MS Data and Fragmentation Analysis

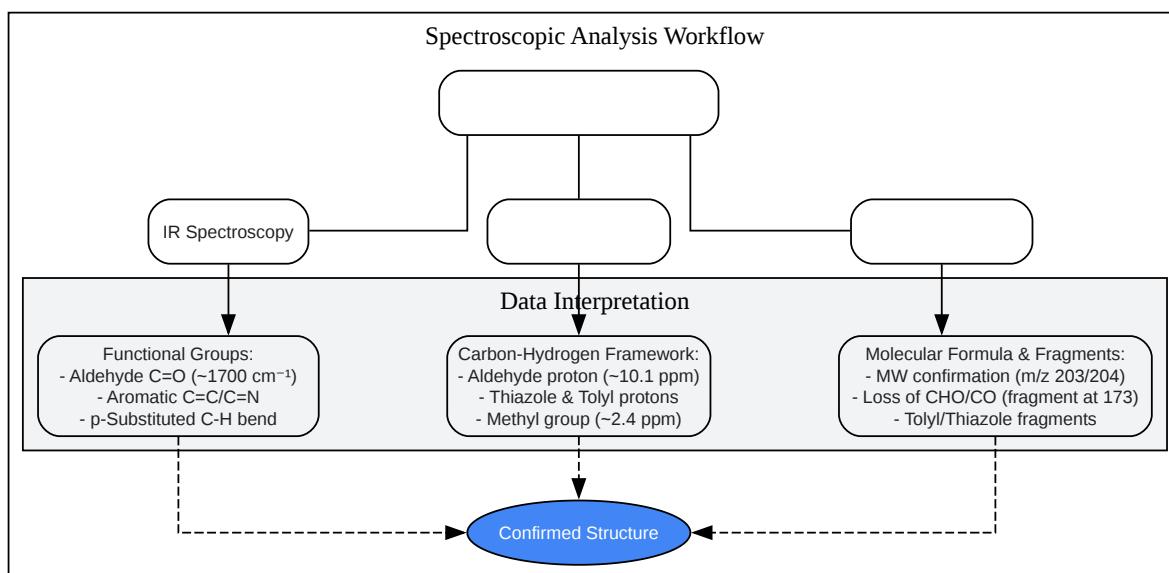
The mass spectrum provides the molecular weight and a fragmentation fingerprint that helps confirm the structure. The molecular formula $\text{C}_{11}\text{H}_9\text{NOS}$ gives a molecular weight of 203.26 g/mol .[\[3\]](#)[\[9\]](#)

Table 4: Mass Spectrometry Data for **2-p-tolyl-thiazole-4-carbaldehyde**[\[3\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
204	15	$[\text{M}+\text{H}]^+$
203	(not reported)	M^+ (Molecular Ion)
201	100	$[\text{M}-2\text{H}]^+$ or similar stable ion
173	30	$[\text{M}-\text{CO}]^+$ or $[\text{M}-\text{H}-\text{CHO}]^+$
140	58	$[\text{C}_8\text{H}_6\text{NS}]^+$
115	68	$[\text{C}_8\text{H}_7]^+$ (Tolyl-C≡)
89	40	$[\text{C}_7\text{H}_5]^+$

Interpretation:

- Molecular Ion Region: The peak at m/z 204 likely corresponds to the protonated molecular ion, $[\text{M}+\text{H}]^+$.^[3] The molecular ion, M^+ , is expected at m/z 203. The base peak at m/z 201 is unusual but could represent a highly stable ion formed by the loss of two hydrogen atoms.
- Key Fragments: The fragmentation pattern supports the proposed structure. A significant loss of 28 or 30 Da to give the peak at m/z 173 is indicative of the loss of a carbonyl group (CO) or the entire formyl radical (CHO), respectively, from the parent ion. This strongly suggests the presence of an aldehyde.
- Further fragmentation provides additional structural evidence. The fragments at m/z 140, 115, and 89 correspond to subsequent cleavages of the thiazole and tolyl moieties.


Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
- Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion (M^+).

- Fragmentation: The high energy of the M^+ causes it to fragment into smaller, characteristic ions.
- Acceleration: All ions are accelerated by an electric field to give them the same kinetic energy.
- Mass Analysis: The ions travel through a magnetic or electric field in the mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.
- Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Integrated Spectroscopic Workflow

The confirmation of the structure of **2-p-tolyl-thiazole-4-carbaldehyde** is not based on a single technique but on the convergence of evidence from all three methods. The logical flow of this integrated analysis is depicted below.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic characterization of **2-p-tolyl-thiazole-4-carbaldehyde** is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H NMR precisely maps the proton environment, confirming the connectivity of the tolyl, thiazole, and aldehyde moieties. IR spectroscopy verifies the presence of key functional groups, most notably the aldehyde carbonyl. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods provide an unambiguous and robust validation of the molecule's identity and purity, a critical requirement for its use in advanced research and development in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 2-p-tolyl-thiazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601943#spectroscopic-data-nmr-ir-ms-of-2-p-tolyl-thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com